5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound with the molecular formula C10H10N4O2. It belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and chemical synthesis .
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in fatty acid biosynthesis .
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Related compounds have been found to interfere with the type ii fatty acid biosynthesis pathway .
Result of Action
Related compounds have been found to exhibit significant pharmacological activities .
Action Environment
It’s known that the high nitrogen content of azole-based compounds results in high positive enthalpies of formation due to the large number of inherent nn and cn bonds .
Biochemical Analysis
Biochemical Properties
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with kinases and lysine-specific demethylase 1, which are crucial in regulating cellular processes . The compound’s interaction with these enzymes suggests its potential as a therapeutic agent in treating diseases where these enzymes are dysregulated.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to altered phosphorylation states of proteins, thereby affecting downstream signaling pathways . Additionally, the compound’s impact on lysine-specific demethylase 1 can result in changes in gene expression patterns, influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites and preventing their normal function . This inhibition can lead to a cascade of molecular events, including changes in phosphorylation states and gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, leading to prolonged changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects have been observed, including cellular toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with target enzymes and other biomolecules, thereby influencing its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route includes the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Introduction of the amino and carboxylic acid groups through subsequent functionalization reactions .
Industrial Production Methods: the principles of click chemistry and functional group transformations are likely employed on a larger scale, with optimization for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
1H-1,2,3-Triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
5-amino-1-benzyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMAZAMIHCYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279954 | |
Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25784-56-9 | |
Record name | 25784-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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